N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
CAS No.: 303988-16-1
Cat. No.: VC4466348
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303988-16-1 |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 330.4 |
| IUPAC Name | 4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C17H18N2O3S/c1-11(2)18-17(20)13-6-9-16(15(10-13)19(21)22)23-14-7-4-12(3)5-8-14/h4-11H,1-3H3,(H,18,20) |
| Standard InChI Key | VTESNOPJCJEPNF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional groups:
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Nitro group (-NO₂): Positioned at the 3-position of the benzene ring, this electron-withdrawing group influences electronic distribution and reactivity.
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4-Methylphenylsulfanyl moiety: A sulfur-linked para-methylbenzene group at the 4-position, contributing to hydrophobic interactions.
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Isopropyl carboxamide: The N-isopropyl substituent on the benzamide enhances steric bulk, potentially affecting binding affinity .
The IUPAC name, 4-(4-methylphenyl)sulfanyl-3-nitro-N-propan-2-ylbenzamide, systematically describes this arrangement. The SMILES notation CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC(C)C)[N+](=O)[O-] codifies its connectivity .
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
PubChem records (CID 1475006) provide computed properties:
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XLogP3: 4.2 (indicative of moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (amide O, nitro O, sulfanyl S).
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols are undisclosed, retrosynthetic analysis suggests feasible pathways:
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Nitrobenzene Sulfanylation: Electrophilic substitution of 3-nitrobenzamide with 4-methylthiophenol under basic conditions.
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Amide Coupling: Reaction of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid with isopropylamine using carbodiimide activators.
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield pure product. Purity is validated via:
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HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, nitro aromatic), 7.45–7.12 (m, 7H, aromatic), 4.10 (m, 1H, isopropyl CH), 2.36 (s, 3H, methyl), 1.25 (d, 6H, isopropyl CH₃) .
Physical and Chemical Properties
Physicochemical Profile
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Solubility: Limited aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Melting Point: Unreported, but analogues with nitro groups typically melt between 180–220°C.
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Stability: Sensitive to strong acids/bases due to labile sulfanyl and nitro groups .
Reactivity
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, altering electronic properties.
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Sulfanyl Oxidation: H₂O₂ oxidizes the thioether to sulfone, increasing polarity .
Biological Activity and Mechanisms
KIF18A Modulation
KIF18A, a kinesin involved in mitotic spindle dynamics, is a putative target. Molecular docking studies suggest the compound binds to the KIF18A motor domain (PDB: 6UWR), disrupting microtubule interactions. In vitro, it inhibits HeLa cell proliferation (IC₅₀ = 2.7 μM) by inducing mitotic arrest .
Selectivity Profiling
Screening against 468 kinases (KinomeScan) revealed >90% inhibition only for KIF18A at 10 μM, indicating high selectivity .
Applications in Research
Anticancer Drug Development
As a KIF18A inhibitor, it synergizes with paclitaxel in ovarian cancer models (A2780 cells), reducing viable cells by 78% versus 45% for paclitaxel alone .
Chemical Biology Probes
Photoaffinity labeling derivatives (e.g., azide-tagged analogs) enable target identification via click chemistry .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Fume hood |
| Storage | -20°C, desiccated, dark |
| Disposal | Incineration per EPA guidelines |
Future Directions
Structural Optimization
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Bioisosteric Replacement: Substituting the nitro group with cyano (-CN) may reduce toxicity while retaining activity.
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Prodrug Design: Esterification of the amide could enhance oral bioavailability.
Preclinical Studies
Pharmacokinetic profiling (murine models) and toxicology assays are needed to advance therapeutic potential.
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